molecular formula C11H9ClN2O3S2 B5871509 2-(5-CHLOROTHIOPHENE-2-SULFONAMIDO)BENZAMIDE

2-(5-CHLOROTHIOPHENE-2-SULFONAMIDO)BENZAMIDE

Cat. No.: B5871509
M. Wt: 316.8 g/mol
InChI Key: ZQSCJCJHHQXALH-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophene-2-sulfonamido)benzamide is an organic compound that belongs to the class of aromatic sulfonamides It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a sulfonamide group, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophene-2-sulfonamido)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophene-2-sulfonamido)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the sulfonamide group to produce sulfonic acids or amines .

Scientific Research Applications

2-(5-Chlorothiophene-2-sulfonamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophene-2-sulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-sulfonamide: A precursor in the synthesis of 2-(5-chlorothiophene-2-sulfonamido)benzamide.

    2-Chlorothiophene: Another chlorinated thiophene derivative with different applications.

    Benzenesulfonamide: A simpler sulfonamide compound used in various chemical reactions.

Uniqueness

This compound is unique due to its combined structural features of a chlorinated thiophene ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3S2/c12-9-5-6-10(18-9)19(16,17)14-8-4-2-1-3-7(8)11(13)15/h1-6,14H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSCJCJHHQXALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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